molecular formula C24H30O7 B1198206 Marinoic acid CAS No. 167172-84-1

Marinoic acid

Cat. No. B1198206
M. Wt: 430.5 g/mol
InChI Key: PIHCEVPSPPWILX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Marinoic acid is a natural product found in Rhinella marina with data available.

Scientific Research Applications

1. Analytical Marker in Clinical Studies Marinoic acid, a component of Marinol (synthetic Delta9-tetrahydrocannabinol), is not present in natural cannabis products. It serves as a distinctive analytical marker to differentiate between the use of marijuana and Marinol in drug testing. This differentiation is crucial in clinical and forensic contexts, as Marinoic acid's presence indicates ingestion of marijuana, while its absence suggests the use of Marinol alone. This application is critical for ensuring accurate interpretation in drug testing programs, especially in legal and medical settings (Elsohly et al., 2001).

2. Potential Therapeutic Applications Although direct studies on Marinoic acid are limited, its synthetic counterpart, Delta9-tetrahydrocannabinol (THC), shows promise in various therapeutic applications. Studies indicate that THC may improve chemosensory perception, appetite, and quality of life in cancer patients, highlighting its potential in palliative care. These findings suggest that Marinoic acid, as part of Marinol, may contribute to similar therapeutic benefits. However, further research is needed to fully understand its role and potential in medical treatments (Brisbois et al., 2011).

properties

CAS RN

167172-84-1

Product Name

Marinoic acid

Molecular Formula

C24H30O7

Molecular Weight

430.5 g/mol

IUPAC Name

7-hydroxy-1',9a-dimethyl-1-oxo-5'-(2-oxopyran-4-yl)spiro[4,5,5a,6,7,8,9,9b-octahydro-3aH-benzo[e][2]benzofuran-3,2'-cyclopentane]-1'-carboxylic acid

InChI

InChI=1S/C24H30O7/c1-22-8-5-15(25)12-14(22)3-4-17-19(22)20(27)31-24(17)9-6-16(23(24,2)21(28)29)13-7-10-30-18(26)11-13/h7,10-11,14-17,19,25H,3-6,8-9,12H2,1-2H3,(H,28,29)

InChI Key

PIHCEVPSPPWILX-UHFFFAOYSA-N

SMILES

CC12CCC(CC1CCC3C2C(=O)OC34CCC(C4(C)C(=O)O)C5=CC(=O)OC=C5)O

Canonical SMILES

CC12CCC(CC1CCC3C2C(=O)OC34CCC(C4(C)C(=O)O)C5=CC(=O)OC=C5)O

synonyms

3beta-hydroxy-11,12-seco-5beta,14beta-bufa-20,22-dienolide-11,14-olide-12-oic acid
marinoic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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